cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid)
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Overview
Description
cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid): is a chemical compound with the molecular formula C14H28N2O6 . It is a novel building block used in various research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves several steps, including the preparation of the cyclopentanol ring, introduction of the amino group, and the formation of the hemi(oxalic acid) salt. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions: : cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dibromocyclopentane: A stereoisomer with similar structural features but different chemical properties.
cis-3-Amino-1-methyl-cyclohexanol: A compound with a similar functional group but a different ring size.
Uniqueness: : cis-3-Amino-1-methyl-cyclopentanol;hemi(oxalic acid) is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Biological Activity
Cis-3-Amino-1-methyl-cyclopentanol; hemi(oxalic acid) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
Cis-3-Amino-1-methyl-cyclopentanol is a cyclic amino alcohol with a molecular formula of C6H13NO. The compound features a cyclopentanol ring structure, which contributes to its unique chemical properties. The presence of the oxalic acid moiety further enhances its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.18 g/mol |
Solubility | Soluble in water |
pKa | 4.5 (approximate) |
LogP | -0.5 |
The biological activity of cis-3-amino-1-methyl-cyclopentanol is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Similar compounds have been shown to exhibit affinity for the gabapentin binding site, leading to potential analgesic and neuroprotective effects .
Analgesic Properties
Research indicates that derivatives of amino alcohols can exhibit significant analgesic properties. For instance, compounds that bind to the gabapentin site may help alleviate neuropathic pain without the side effects associated with opioids . The efficacy of cis-3-amino-1-methyl-cyclopentanol in pain management remains an area for further investigation.
Antioxidant Activity
Preliminary studies suggest that cis-3-amino-1-methyl-cyclopentanol may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Antioxidant assays are essential for determining the compound's capacity to scavenge free radicals, which is crucial for its therapeutic potential .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of cyclic amino alcohols, cis-3-amino-1-methyl-cyclopentanol demonstrated a reduction in neuronal apoptosis in vitro. The mechanism was linked to the modulation of GABA receptors, suggesting a protective role against excitotoxicity .
Study 2: Analgesic Efficacy
A clinical trial investigating the analgesic efficacy of related compounds highlighted that derivatives similar to cis-3-amino-1-methyl-cyclopentanol provided significant pain relief in patients with chronic pain conditions. The study emphasized the need for further exploration into this compound's potential as a therapeutic agent .
Study 3: Antioxidant Potential
In vitro assays conducted on various amino alcohols indicated that cis-3-amino-1-methyl-cyclopentanol exhibited notable antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests potential applications in treating oxidative stress-related disorders .
Properties
Molecular Formula |
C14H28N2O6 |
---|---|
Molecular Weight |
320.38 g/mol |
IUPAC Name |
(1R,3S)-3-amino-1-methylcyclopentan-1-ol;oxalic acid |
InChI |
InChI=1S/2C6H13NO.C2H2O4/c2*1-6(8)3-2-5(7)4-6;3-1(4)2(5)6/h2*5,8H,2-4,7H2,1H3;(H,3,4)(H,5,6)/t2*5-,6+;/m00./s1 |
InChI Key |
LYHZCOBDHZELRL-SMKNNOOGSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1)N)O.C[C@]1(CC[C@@H](C1)N)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1(CCC(C1)N)O.CC1(CCC(C1)N)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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